
1-(3-fluorobenzyl)-3-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)urea
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Overview
Description
1-(3-fluorobenzyl)-3-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C15H16FN7O2 and its molecular weight is 345.338. The purity is usually 95%.
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Mechanism of Action
Indole Derivatives
The compound contains an oxadiazole ring, which is a type of heterocyclic compound. Heterocyclic compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Imidazole Containing Compounds
The compound also contains a triazole ring, which is similar to imidazole. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . They have become an important synthon in the development of new drugs .
Biological Activity
The compound 1-(3-fluorobenzyl)-3-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)urea is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H17FN7O2, with a molecular weight of approximately 336.34 g/mol. The structure features a urea moiety linked to a triazole and an oxadiazole ring, which are known for their diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₇FN₇O₂ |
Molecular Weight | 336.34 g/mol |
IUPAC Name | This compound |
SMILES | CC(C(=O)NCCN=C(N)N=C(NC(=O)N)C=N)C(F)=C(N)N=C(NC(=O))N |
Biological Activity Overview
Research indicates that compounds containing triazole and oxadiazole moieties exhibit significant antimicrobial , antifungal , and anticancer properties. The biological activity of this compound can be attributed to the following mechanisms:
Antimicrobial Activity
Studies have demonstrated that derivatives with similar structures possess potent antimicrobial properties against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the triazole ring enhances interaction with bacterial cell membranes, leading to increased permeability and cell death .
Antifungal Activity
The compound's antifungal activity has been noted in research involving derivatives that target Candida albicans and Aspergillus niger. The oxadiazole component is believed to disrupt fungal cell wall synthesis .
Anticancer Activity
Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines. The mechanism may involve the inhibition of specific kinases or enzymes involved in cell cycle regulation .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of structurally similar compounds against Bacillus subtilis and Pseudomonas fluorescens, showing MIC values ranging from 10 to 50 µg/mL .
- Antifungal Studies : Another investigation showed that derivatives exhibited MIC values as low as 12.5 µg/mL against Candida albicans, indicating strong antifungal potential .
- Cytotoxicity Tests : In vitro cytotoxicity assays revealed that certain derivatives led to a significant reduction in cell viability in breast cancer cell lines (MCF7), with IC50 values around 25 µM .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing triazole and oxadiazole rings exhibit significant antimicrobial properties. Triazoles are known for their antifungal activity, while oxadiazoles have been studied for their antibacterial effects. Studies demonstrate that derivatives of 1-(3-fluorobenzyl)-3-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)urea show promising results against various microbial strains.
Microbial Strain | Activity | Reference |
---|---|---|
Escherichia coli | Moderate | |
Staphylococcus aureus | High | |
Candida albicans | High |
Urease Inhibition
Urease inhibitors are crucial in treating conditions like kidney stones and certain infections. The thiourea moiety is known for its urease inhibitory activity. Studies suggest that the incorporation of the triazole and oxadiazole structures enhances the potency of urease inhibitors. The compound has shown potential in inhibiting urease activity effectively.
Anticancer Properties
The compound's structural features suggest potential anticancer applications. Research indicates that triazole derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines.
Anti-inflammatory Activity
The presence of oxadiazole and triazole rings in the compound may contribute to anti-inflammatory properties. Studies have indicated that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of various derivatives of triazole and oxadiazole highlighted the superior activity of this compound against resistant strains of bacteria. The study utilized standard disk diffusion methods to evaluate the effectiveness against Staphylococcus aureus and Escherichia coli.
Case Study 2: Urease Inhibition
In a comparative analysis of urease inhibitors, this compound was found to possess a significantly lower IC50 value than traditional inhibitors like thiourea. This suggests its potential as a more effective treatment option for conditions associated with urease activity.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN7O2/c1-10-19-14(25-21-10)13-9-23(22-20-13)6-5-17-15(24)18-8-11-3-2-4-12(16)7-11/h2-4,7,9H,5-6,8H2,1H3,(H2,17,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQAKKGDPBCYKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)NCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.